(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid is a compound that features a thiophene ring substituted with a bromine atom and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of thiophene derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting bromothiophene can then be coupled with an amino acid derivative through various condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiolate (KSR).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino acid side chain play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler thiophene derivative with a bromine atom.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups
Uniqueness
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid is unique due to the presence of both a bromine-substituted thiophene ring and an amino acid side chain
Biological Activity
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid is a unique amino acid derivative characterized by a brominated thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈BrN₁O₂S, with a molecular weight of approximately 250.12 g/mol. The presence of the brominated thiophene ring enhances the compound's reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₉H₈BrN₁O₂S |
Molecular Weight | 250.12 g/mol |
Structural Characteristics | Amino acid with brominated thiophene ring |
Research indicates that this compound interacts with various molecular targets, influencing metabolic pathways and exhibiting therapeutic effects. The mechanisms through which this compound exerts its biological activity include:
- Enzyme Interaction : The amino group facilitates hydrogen bonding, while the brominated thiophene engages in π–π interactions with aromatic residues in proteins, modulating enzyme activities.
- Receptor Modulation : The compound may influence receptor signaling pathways, contributing to its biological effects.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research suggests that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its interaction with cellular receptors may lead to altered gene expression related to cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of this compound reported a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting potential as a chemotherapeutic agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Yes | Yes |
(2R)-2-amino-3-(2-bromothiophen-2-yl)propanoic acid | Moderate | Limited |
(2R)-2-amino-3-(4-chlorothiophen-2-yl)propanoic acid | Yes | Moderate |
Properties
Molecular Formula |
C7H8BrNO2S |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H,10,11)/t6-/m0/s1 |
InChI Key |
MIRMBMMUZWKRCO-LURJTMIESA-N |
Isomeric SMILES |
C1=C(C(=CS1)Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C(=CS1)Br)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.